cis-3-Fluorooxan-4-ol
Overview
Description
Cis-3-Fluorooxan-4-ol is a chemical compound with the molecular formula C5H9FO2 . It has a molecular weight of 120.12 and is typically available as a colourless liquid or oil . The IUPAC name for this compound is rel-(3r,4s)-3-fluorotetrahydro-2h-pyran-4-ol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 . This indicates the presence of a fluorine atom at the 3rd position and a hydroxyl group at the 4th position in the oxane ring.Physical and Chemical Properties Analysis
This compound is a colourless liquid or oil . It should be stored at 0-8 °C .Scientific Research Applications
Asymmetric Synthesis and Medicinal Chemistry Applications
Asymmetric Synthesis : The asymmetric synthesis of fluorinated compounds, including cis-3-Fluorooxan-4-ol derivatives, is a significant area of research. Enantioenriched cis-3-fluoro-chroman-4-ol derivatives were prepared using ruthenium-catalyzed asymmetric transfer hydrogenation, demonstrating high yields, diastereomeric ratios, and enantioselectivities (Betancourt, Phansavath, & Ratovelomanana-Vidal, 2021). This process highlights the utility of fluorinated alcohols in synthesizing compounds with potential medicinal applications due to their selective reactivity and ability to influence the bioactivity of molecules.
Medicinal Chemistry Building Blocks : The development of this compound and its derivatives as building blocks for medicinal chemistry is another crucial application. Shaw et al. (2013) reported the first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, using an enantioselective fluorination methodology. This compound serves as a highly prized building block in medicinal chemistry, illustrating the importance of such fluorinated compounds in drug development and synthesis (Shaw, Goff, Boralsky, Irving, & Singh, 2013).
Safety and Hazards
Properties
IUPAC Name |
(3R,4S)-3-fluorooxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@H]1O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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